Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (hereafter referred to by its full systematic name) is a benzothiophene-derived compound featuring a sulfamoyl linker and a 2,4-dimethoxyphenyl substituent. Key physicochemical properties include:
- Molecular formula: C₁₈H₁₇NO₆S₂
- Molecular weight: 407.46 g/mol
- logP: 3.54 (indicative of moderate lipophilicity)
- Polar surface area: 77.285 Ų (suggesting moderate solubility in polar solvents) . The compound’s structure includes a benzothiophene core substituted at the 2-position with a methyl ester and at the 3-position with a sulfamoyl group linked to a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-11-8-9-13(14(10-11)24-2)19-27(21,22)17-12-6-4-5-7-15(12)26-16(17)18(20)25-3/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNDOPWCKVPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The presence of the sulfamoyl group may enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Research has shown that compounds containing a benzothiophene structure can modulate inflammatory pathways. This compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the context of chronic inflammatory diseases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that certain benzothiophene derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial and fungal infections .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed promising results against breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cell cycle regulation .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, this compound was shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These findings suggest potential therapeutic applications in treating inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key observations :
- Synthetic yield : The meta-nitro analog exhibits the highest yield (79%), likely due to reduced steric hindrance compared to ortho-substitution .
- Melting point : Ortho-nitro substitution increases melting point (209–210°C), attributed to enhanced intermolecular interactions (e.g., dipole-dipole or π-stacking) .
- Lipophilicity : The ortho-nitro analog has a slightly higher logP (3.12) than the target compound (3.54), reflecting the electron-withdrawing effect of the nitro group.
Ethyl Ester and Methyl/Phenyl Substituent Variants
| Compound Name | Ester Group | Substituent | Molecular Weight | logP |
|---|---|---|---|---|
| Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Ethyl | 4-methylphenyl | 375.46 | 3.71 |
| Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | Methyl | 4-methoxyphenyl, 4-phenyl | 403.47 | 3.89 |
Key observations :
- Ester group impact : Replacing the methyl ester with an ethyl ester (as in the 4-methylphenyl variant) marginally increases logP (3.71 vs. 3.54), reflecting enhanced lipophilicity from the longer alkyl chain .
- Substituent effects : The 4-phenylthiophene variant (G225-0206) shows higher molecular weight (403.47 vs. 407.46) and logP (3.89), likely due to the bulky phenyl group increasing hydrophobic interactions .
Dimethoxyphenyl Derivatives in Other Scaffolds
Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid esters share the 2,4-dimethoxyphenyl group but feature a triazole core instead of benzothiophene. These exhibit:
- Lower logP values (2.1–2.5) due to the triazole’s polar nature.
- Higher predicted acute toxicity (LD₅₀ ~200 mg/kg) compared to benzothiophene derivatives (LD₅₀ >500 mg/kg), as per computational models .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is comparable to nitrophenyl analogs (60–79% yields), though the 2,4-dimethoxyphenyl group may introduce steric challenges during sulfamoylation .
- Bioactivity Potential: The sulfamoyl group in benzothiophenes is associated with kinase inhibition (e.g., VEGF-R2), suggesting the 2,4-dimethoxy variant may target similar pathways with enhanced solubility due to its polar substituents .
Biological Activity
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.5 g/mol. The compound features a benzothiophene core, a sulfamoyl group, and methoxy-substituted phenyl groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The sulfamoyl group in the structure is known to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme activity, influencing metabolic pathways crucial for disease processes such as cancer and inflammation .
- Receptor Modulation : The presence of aromatic rings allows for π-π stacking interactions with receptor sites, enhancing binding affinity and specificity. This is particularly relevant in the context of targeting specific cancer cell lines .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- In vitro Studies : The compound has been tested against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Results indicated significant cytotoxic effects, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents like doxorubicin. For instance, one study reported an IC50 value of against HeLa cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are critical in treating conditions characterized by chronic inflammation. The sulfamoyl group may play a role in inhibiting inflammatory pathways by modulating cytokine release and enzyme activity associated with inflammation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cervical Cancer Treatment : In a study focused on cervical cancer treatment, the compound demonstrated substantial growth inhibition in HeLa cells, suggesting its potential as a lead compound for developing new anticancer therapies .
- Hepatoma Studies : Research involving hepatoma cells showed that the compound could induce apoptosis through the activation of specific signaling pathways, further supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
